rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine hydrochloride, trans
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Overview
Description
rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine hydrochloride, trans: is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which is further substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine hydrochloride, trans typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate diol or halohydrin precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Amination: The amine group is introduced through nucleophilic substitution reactions using amine precursors.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or neutral conditions.
Major Products Formed:
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with altered functional groups.
Substitution: New compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
Synthesis of Novel Compounds:
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine:
Drug Development: Explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- (3R,4R)-4-(methyl)oxolan-3-amine hydrochloride, trans
- (3R,4R)-4-(fluoromethyl)oxolan-3-amine hydrochloride, trans
- (3R,4R)-4-(chloromethyl)oxolan-3-amine hydrochloride, trans
Uniqueness: rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine hydrochloride, trans is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for the development of new chemical entities.
Properties
CAS No. |
2763584-63-8 |
---|---|
Molecular Formula |
C5H9ClF3NO |
Molecular Weight |
191.6 |
Purity |
95 |
Origin of Product |
United States |
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